molecular formula C14H18ClNO3 B4769736 5-chloro-2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

5-chloro-2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Cat. No.: B4769736
M. Wt: 283.75 g/mol
InChI Key: LVGHWROEOKXUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

Mechanism of Action

5-chloro-2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide works by specifically inhibiting BTK, which is a key enzyme in the B cell signaling pathway. BTK plays a crucial role in the activation and proliferation of B cells, as well as the production of antibodies. By inhibiting BTK, this compound blocks these processes and leads to the death of B cells. This mechanism of action is particularly effective in B cell malignancies, where the abnormal proliferation of B cells is a hallmark of the disease.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity. The main biochemical effect of this compound is the inhibition of BTK activity, which leads to the death of B cells. Physiologically, this results in a reduction in the size of tumors and a decrease in disease severity in autoimmune models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also shown good efficacy in preclinical models of B cell malignancies and autoimmune diseases, making it a promising candidate for further development. However, there are some limitations to the use of this compound in lab experiments. For example, its potency and selectivity may vary depending on the cell line or animal model used, which could affect the interpretation of results.

Future Directions

There are several potential future directions for the development of 5-chloro-2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. One possibility is to investigate its efficacy in combination with other drugs, such as chemotherapy or immunotherapy. Another direction is to explore its use in other B cell malignancies or autoimmune diseases. Additionally, the development of biomarkers to predict response to this compound could help to identify patients who are most likely to benefit from treatment. Finally, further optimization of the synthesis process could improve the yield and purity of this compound, making it more accessible for clinical use.

Scientific Research Applications

5-chloro-2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been extensively studied in preclinical models of B cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has shown potent antitumor activity, both as a single agent and in combination with other drugs. This compound has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has demonstrated efficacy in reducing disease severity.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-9(12-4-3-7-19-12)16-14(17)11-8-10(15)5-6-13(11)18-2/h5-6,8-9,12H,3-4,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGHWROEOKXUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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